Synthetic Yield Advantage: 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde Achieves 76% Isolated Yield vs 67.7% for the 5-Carbaldehyde Regioisomer
In the oxidation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol to the corresponding aldehyde using TEMPO and iodobenzene diacetate, 1-methyl-1H-1,2,4-triazole-3-carbaldehyde was obtained in 76% isolated yield after silica gel chromatography [1]. Under comparable synthetic conditions, the regioisomeric 1-methyl-1H-1,2,4-triazole-5-carbaldehyde was reported to achieve only a 67.7% yield from its corresponding alcohol precursor .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 76% yield |
| Comparator Or Baseline | 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde (CAS 99651-37-3): 67.7% yield |
| Quantified Difference | +8.3 percentage points absolute; +12.3% relative yield advantage |
| Conditions | TEMPO/iodobenzene diacetate oxidation in dichloromethane, 15-20°C, 2h, followed by silica gel chromatography |
Why This Matters
The 8.3 percentage point yield advantage translates directly to reduced raw material costs and higher throughput in multi-step synthetic sequences, making this isomer the economically rational procurement choice for aldehyde-functionalized 1,2,4-triazole scaffolds.
- [1] Triazoles.com. Simple exploration of 135242-93-2. February 2021. https://www.triazoles.com/simple-exploration-of-135242-93-2/ (accessed 2026). View Source
